

Comparative Guide: Amyl 2-Furoate vs. Methyl 2-Furoate Biological Activity

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Compound of Interest

Compound Name: Amyl 2-furoate

CAS No.: 1334-82-3

Cat. No.: B1594324

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Executive Summary

This guide provides a technical comparison between Methyl 2-furoate and **Amyl 2-furoate** (Pentyl 2-furoate), two ester derivatives of 2-furoic acid. While both share the same furan core and metabolic fate, their biological behaviors diverge significantly due to alkyl chain length.

- Methyl 2-furoate acts as a chemical intermediate and bioactive precursor. It exhibits higher acute oral toxicity and is widely used in the synthesis of pharmaceutical APIs (e.g., nitrofurans). Its sensory profile is characterized by fungal, tobacco, and nutty notes.^{[1][2]}
- **Amyl 2-furoate** functions primarily as a lipophilic flavoring agent. With a LogP ~3.14 (vs. ~1.0 for Methyl), it possesses superior membrane permeability potential but lower water solubility. Its sensory profile is distinct, offering caramellic, winey, and fennel-like notes.

Chemical & Physical Profile

The biological activity of these esters is governed by their physicochemical properties, specifically the partition coefficient (LogP), which dictates cell membrane penetration and bioavailability.

Feature	Methyl 2-furoate	Amyl 2-furoate	Biological Implication
CAS Number	611-13-2	1334-82-3 / 4996-48-9	Identity verification
Formula	C ₆ H ₆ O ₃	C ₁₀ H ₁₄ O ₃	Amyl has a longer alkyl tail (+4 carbons)
Mol.[3] Weight	126.11 g/mol	182.22 g/mol	Amyl is bulkier, affecting steric binding
LogP (Est.)	~-0.95 - 1.0	~-2.90 - 3.14	Critical: Amyl is significantly more lipophilic
Solubility	Moderate (Water/Alcohol)	Low (Water), High (Oils)	Methyl is more bioavailable in aqueous media
Boiling Point	181 °C	~250 °C	Methyl is more volatile (fragrance top note)
FEMA No.	2703	2072	Both are GRAS (Generally Recognized As Safe)

Biological Activity Analysis

Structure-Activity Relationship (SAR)

The core biological mechanism for both compounds lies in their hydrolysis to 2-furoic acid, a known bactericide and fungicide. However, the ester form dictates delivery.

- The "Prodrug" Mechanism: Both esters act as prodrugs. Upon entering a biological system, ubiquitous carboxylesterases hydrolyze the ester bond.
 - Methyl 2-furoate
2-Furoic Acid + Methanol
 - **Amyl 2-furoate**

2-Furoic Acid + Amyl Alcohol (Pentanol)

- Lipophilicity vs. Potency:
 - **Amyl 2-furoate**: The pentyl chain allows for greater interaction with lipid bilayers of bacterial cell walls. In homologous series of esters (e.g., parabens or gallates), activity often peaks at C4–C8 chain lengths due to optimal membrane disruption.
 - Methyl 2-furoate: Being less lipophilic, it diffuses faster in aqueous cytosol but may struggle to penetrate waxy outer membranes of certain microbes (e.g., Mycobacteria).

Sensory & Olfactory Activity

While not "pharmacological" in the traditional sense, olfactory binding is a biological activity involving G-protein coupled receptors (GPCRs).

- Methyl 2-furoate: Binds receptors triggering "Fungal/Tobacco" perception. High volatility allows rapid onset.
- **Amyl 2-furoate**: Binds receptors triggering "Caramellic/Fennel" perception. Lower volatility provides substantivity (longer-lasting effect).

Toxicology & Safety Profile

A distinct difference exists in acute toxicity, likely driven by the metabolic byproduct (Methanol vs. Pentanol) and the intrinsic reactivity of the methyl ester.

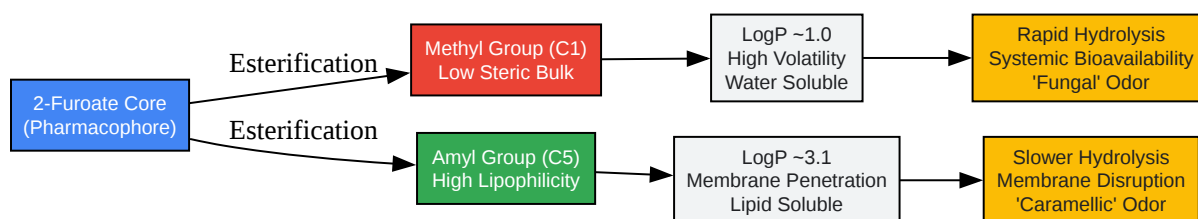
- Methyl 2-furoate:
 - Oral LD50 (Rat): ~300 mg/kg.[\[1\]](#)[\[4\]](#)
 - Classification: Acute Toxic (Category 3).
 - Risk: Higher concern for acute exposure in pure form.
- **Amyl 2-furoate**:
 - Oral LD50: Data limited, but JECFA evaluation indicates "No safety concern" at current intake levels.

- Risk: Generally considered lower acute toxicity than the methyl homologue in flavor applications.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR)

This diagram illustrates how the alkyl chain length influences the physicochemical properties and subsequent biological interactions.

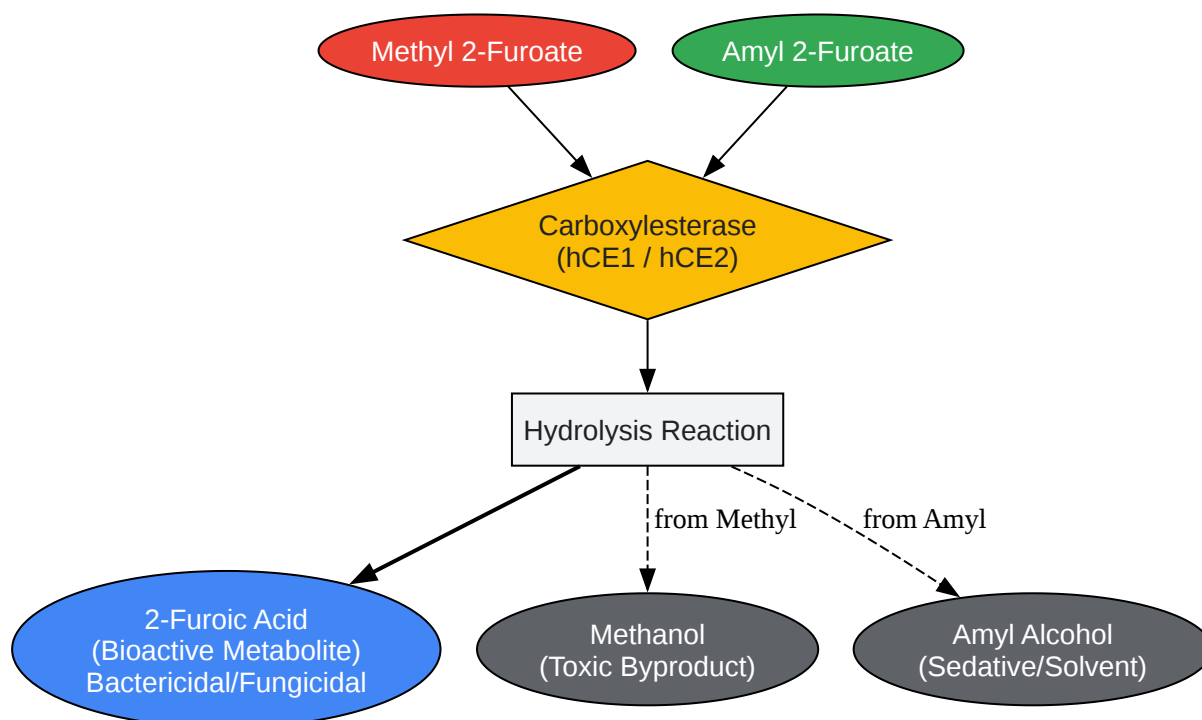


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Caption: SAR comparison showing how alkyl chain length (Methyl vs. Amyl) dictates solubility, volatility, and biological fate.

Diagram 2: Metabolic Activation Pathway

Both compounds are metabolized by carboxylesterases. This diagram tracks the activation of the bioactive furoic acid moiety.[5]



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Caption: Metabolic pathway demonstrating the convergence to the active 2-Furoic Acid metabolite via esterase hydrolysis.

Experimental Protocols

Protocol 1: Comparative Antimicrobial Susceptibility (Agar Well Diffusion)

Objective: To compare the intrinsic antimicrobial activity of Methyl vs. **Amyl 2-furoate** against standard strains (*E. coli*, *S. aureus*).

Reagents:

- Mueller-Hinton Agar (MHA) plates.

- Test compounds: Methyl 2-furoate (>99%), **Amyl 2-furoate** (>98%).
- Solvent: Dimethyl sulfoxide (DMSO) - used to solubilize the lipophilic Amyl ester.
- Positive Control: Ciprofloxacin or Furoic Acid (free acid).

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension (0.5 McFarland standard, $\sim 1.5 \times 10^8$ CFU/mL).
- Seeding: Swab the MHA plates uniformly with the inoculum.
- Well Creation: Punch 6mm wells into the agar using a sterile cork borer.
- Compound Delivery:
 - Dissolve esters in 10% DMSO to a final concentration of 100 mM.
 - Add 50 μ L of Methyl 2-furoate solution to Well A.
 - Add 50 μ L of **Amyl 2-furoate** solution to Well B.
 - Add 50 μ L of DMSO (Negative Control) to Well C.
- Incubation: Incubate plates at 37°C for 24 hours.
- Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.
 - Self-Validation: If DMSO well shows inhibition >0mm, the solvent concentration is too high. Repeat with lower DMSO %.

Protocol 2: Metabolic Stability Assay (Esterase Hydrolysis)

Objective: To determine the half-life (

) of the esters in plasma, predicting the release rate of the active furoic acid.

Reagents:

- Rat or Human Plasma (containing active esterases).
- Phosphate Buffer Saline (PBS), pH 7.4.
- Internal Standard: Phenacetin.
- HPLC-UV/Vis system.

Procedure:

- Incubation: Spike plasma with the test ester (10 μ M final concentration). Incubate at 37°C.
- Sampling: At time points

min, remove 100 μ L aliquots.

- Quenching: Immediately add 200 μ L cold Acetonitrile (containing Internal Standard) to stop the reaction and precipitate proteins.
- Centrifugation: Spin at 10,000g for 10 min.
- Analysis: Inject supernatant into HPLC.
 - Monitor decrease in Ester peak area.
 - Monitor appearance of Furoic Acid peak.

- Calculation: Plot

vs. Time. The slope

gives

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- Hypothesis: Methyl 2-furoate will likely hydrolyze faster due to lower steric hindrance compared to the bulkier Amyl chain.

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